2,3-o-(3-Pentylidene)-D-glyceraldehyde
Description
2,3-O-(3-Pentylidene)-D-glyceraldehyde is a chemically modified derivative of D-glyceraldehyde, a triose monosaccharide with the formula C₃H₆O₃. The compound features a 3-pentylidene group protecting the hydroxyl groups at the C2 and C3 positions (Figure 1). This protection stabilizes the aldehyde moiety at C1, making it a valuable surrogate in stereoselective organic syntheses, particularly for pharmaceuticals like oseltamivir (Tamiflu) .
Synthesis: The compound was first synthesized by Schmid and Bradley (1992) using a novel periodate-based oxidation system. Their method efficiently generates both D- and L-enantiomers of 2,3-O-(3-pentylidene)-glyceraldehyde, offering high purity and scalability for industrial applications .
Applications: Its primary use lies in asymmetric synthesis, where the pentylidene group ensures regioselectivity and prevents unwanted side reactions. For example, it serves as a chiral building block for neuraminidase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
(4R)-2,2-diethyl-1,3-dioxolane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-8(4-2)10-6-7(5-9)11-8/h5,7H,3-4,6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSCFVGTYTZEMA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCC(O1)C=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(OC[C@@H](O1)C=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472755 | |
| Record name | 2,3-o-(3-Pentylidene)-D-glyceraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120157-60-0 | |
| Record name | 2,3-o-(3-Pentylidene)-D-glyceraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The synthesis begins with the ketalization of D-mannitol using 3,3-dimethoxypentane under acidic conditions. This step protects the 1,2- and 5,6-diol groups, forming a 1,2:5,6-diketal intermediate (Fig. 1). The reaction proceeds via acid-catalyzed nucleophilic substitution, where the dimethoxypentane acts as a ketalizing agent. D-Mannitol is preferred for its commercial availability and enantiomeric purity, though L-gulono-1,4-lactone serves as an alternative for S-enantiomer production.
Optimization of Ketalization Parameters
Critical parameters for maximizing yield and minimizing side products include:
Table 1: Ketalization Reaction Optimization
Exceeding 2.5 equivalents of dimethoxypentane leads to undesired triketalization, while temperatures above 40°C promote decomposition. The reaction typically completes within 24–72 hours, with crude products directly advancing to cleavage without purification.
Oxidative Cleavage: Generating the Aldehyde Moiety
Reagent Selection and pH Control
The diketal intermediate undergoes oxidative cleavage using potassium periodate (KIO₄), selectively breaking the C3–C4 bond to release the glyceraldehyde derivative. Potassium periodate is favored over sodium or lithium variants due to its lower aqueous solubility, which stabilizes the pH at 5–6 and mitigates ketal hydrolysis. Base additives like potassium bicarbonate (KHCO₃) further buffer the solution, enhancing reaction kinetics and product stability.
Table 2: Cleavage Reaction Conditions
Isolation and Purification Strategies
Post-cleavage, the product is extracted into ethyl acetate, dried over magnesium sulfate, and distilled under high vacuum (0.3 mmHg) to yield a clear oil. This method achieves 69% isolated yield with >95% enantiomeric excess when using D-mannitol as the substrate.
Stereochemical Control and Racemization
Enantiomer-Specific Synthesis
pH-Induced Racemization
Exposing enantiopure glyceraldehyde-3-pentanide to alkaline conditions (pH >10) induces racemization via keto-enol tautomerism. This property enables access to racemic mixtures for applications requiring non-chiral intermediates.
Comparative Analysis of Methodologies
Advantages Over Acetonide Analogues
The 3-pentylidene group enhances hydrolytic stability compared to acetonide-protected glyceraldehydes, making it preferable for multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
2,3-o-(3-Pentylidene)-D-glyceraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2,3-o-(3-Pentylidene)-D-glyceric acid.
Reduction: 2,3-o-(3-Pentylidene)-D-glycerol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Synthetic Intermediates
2,3-o-(3-Pentylidene)-D-glyceraldehyde serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, such as aldol condensations and reductions. The compound can be utilized to synthesize larger sugar molecules through the Kiliani-Fischer synthesis, which involves the addition of cyanide to aldehydes followed by hydrolysis and hydrogenation to yield higher aldoses .
Stability and Storage
One of the significant advantages of using this compound is its stability compared to other glyceraldehyde derivatives. It can be stored as an aqueous solution without significant polymerization, which is a common issue with similar compounds. This stability facilitates its use in large-scale production processes where ease of recovery and handling are critical .
Pharmaceutical Applications
Drug Synthesis
The compound has been explored for its potential in synthesizing pharmaceutical agents. For instance, it can function as a precursor in the synthesis of various antiepileptic and antihypertensive drugs by serving as a stable substrate for further chemical modifications . Additionally, its derivatives have been implicated in the development of compounds with antiviral properties .
Biochemical Research
In biochemistry, this compound has been studied for its interactions with enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH plays a crucial role in glycolysis and is a target for drug design due to its involvement in various diseases, including cancer and parasitic infections . The compound's ability to influence enzyme activity through substrate interaction provides insights into metabolic pathways and potential therapeutic targets.
Case Studies
Mechanism of Action
The mechanism of action of 2,3-o-(3-Pentylidene)-D-glyceraldehyde involves its ability to act as a chiral template in chemical reactions. The pentylidene group provides steric hindrance, which influences the approach of reagents to the reactive centers of the molecule. This control over stereochemistry is crucial in the synthesis of enantiomerically pure compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
2,3-O-Isopropylidene-D-Glyceraldehyde (D-Glyceraldehyde Acetonide)
Structure : Features an isopropylidene (acetonide) group instead of pentylidene (Figure 2).
Synthesis : Prepared via acid-catalyzed condensation of D-glyceraldehyde with acetone.
Key Differences :
- Stability: The pentylidene group offers enhanced lipophilicity and stability in non-polar solvents compared to the smaller isopropylidene group .
- Reactivity : The longer pentylidene chain may reduce steric hindrance in certain reactions, improving yields in aldol additions (e.g., 80% yield for pentylidene vs. 65% for isopropylidene in a model aldol reaction) .
- Applications : Both are used in synthesizing heterocycles, but the pentylidene derivative is preferred for larger-scale pharmaceutical syntheses due to easier purification .
Unprotected D-Glyceraldehyde
Structure : Lacks any protecting groups, with free hydroxyl and aldehyde functionalities.
Key Differences :
3-O-Protected Glyceraldehyde Derivatives
Examples :
Comparison :
- Functional Group Compatibility : The pentylidene group’s ether linkage is more resistant to acidic hydrolysis than trityl or benzyl groups, which require harsher deprotection conditions (e.g., H₂/Pd for benzyl vs. dilute HCl for pentylidene) .
Data Tables
Table 1: Physicochemical Properties of D-Glyceraldehyde Derivatives
| Compound | Melting Point (°C) | Solubility (in CHCl₃) | Stability in Acid | Stability in Base |
|---|---|---|---|---|
| D-Glyceraldehyde | 145 (crystalline) | Low | Poor | Poor |
| 2,3-O-(3-Pentylidene)-D-Glyceral. | N/A (syrup) | High | Moderate | High |
| 2,3-O-Isopropylidene-D-Glyceral. | 78–80 | Moderate | Moderate | Moderate |
Research Findings and Mechanistic Insights
- Stereoselectivity : In the synthesis of D-fagomine analogs, the pentylidene derivative showed superior diastereoselectivity (dr: 9:1) compared to isopropylidene (dr: 4:1) due to reduced steric clash during ring-closing metathesis .
- Thermodynamic Stability : DFT calculations suggest the pentylidene group lowers the activation energy for aldehyde reactivity by 12 kJ/mol compared to unprotected D-glyceraldehyde, enhancing reaction rates .
Biological Activity
2,3-o-(3-Pentylidene)-D-glyceraldehyde is a carbohydrate derivative that has garnered interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including enzymatic interactions, metabolic implications, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
IUPAC Name: this compound
CAS Number: 120157-60-0
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol
The compound features a pentylidene group that enhances its reactivity and interaction with biological molecules. Its structure allows it to participate in various biochemical pathways, particularly those involving carbohydrate metabolism.
Enzymatic Interactions
Research indicates that this compound acts as a substrate for several enzymes involved in carbohydrate metabolism. Its derivatives have been studied for their role in enzymatic reactions related to glucose metabolism and glycolysis.
- Enzyme Inhibition: Some studies suggest that this compound can inhibit specific enzymes such as aldose reductase, which is involved in the polyol pathway. This inhibition may have implications for managing diabetic complications by reducing sorbitol accumulation in cells.
- Substrate for Glycosyltransferases: The compound can serve as a glycosyl donor in glycosylation reactions, which are crucial for the synthesis of glycoproteins and glycolipids.
Case Studies
- Diabetes Research: A study examined the effects of this compound on diabetic rats. The results indicated a significant reduction in blood glucose levels when administered alongside standard antidiabetic medications. This suggests potential utility in developing new therapeutic strategies for diabetes management.
- Antioxidant Activity: Another investigation highlighted the antioxidant properties of this compound. It was shown to scavenge free radicals effectively, which may help mitigate oxidative stress-related diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and substrates within metabolic pathways. The pentylidene moiety enhances its binding affinity to enzyme active sites, potentially modifying enzyme kinetics and influencing metabolic flux.
Key Mechanisms
- Competitive Inhibition: The compound may act as a competitive inhibitor for enzymes like aldose reductase by mimicking natural substrates.
- Modulation of Metabolic Pathways: By altering the activity of key enzymes involved in carbohydrate metabolism, this compound can influence overall metabolic health.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-O-(3-Pentylidene)-D-glyceraldehyde, and what methodological considerations ensure high yield and purity?
- Methodological Answer : The synthesis typically involves protecting group chemistry, where the 2,3-diol groups of D-glyceraldehyde are selectively protected using 3-pentenylidene derivatives under anhydrous acidic conditions. Key steps include:
- Using catalytic p-toluenesulfonic acid (PTSA) in dichloromethane to promote acetal formation .
- Monitoring reaction progress via thin-layer chromatography (TLC) with iodine visualization to confirm intermediate formation.
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires precise control of reaction stoichiometry and moisture exclusion .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation combines spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR to confirm acetal proton signals (δ 4.8–5.2 ppm) and absence of free hydroxyl groups.
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 173.1) .
- Polarimetry : Specific optical rotation measurements to confirm retention of D-configuration .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported enzymatic activity data for this compound in glycolysis studies?
- Methodological Answer : Discrepancies often arise from differences in assay conditions or enzyme isoforms. Researchers should:
- Standardize assays using recombinant glyceraldehyde-3-phosphate dehydrogenase (GAPDH) isoforms under controlled pH (7.4–8.0) and temperature (25–37°C) .
- Compare kinetic parameters (e.g., , ) across studies, accounting for substrate solubility in aqueous buffers. Use stopped-flow spectroscopy for real-time monitoring of NAD reduction at 340 nm .
- Address conflicting data with isotope-labeling experiments (e.g., P NMR) to track phosphate transfer efficiency .
Q. How can computational methods optimize reaction pathways for synthesizing this compound derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction energetics and transition states. Steps include:
- Simulating acetalization mechanisms to identify rate-limiting steps.
- Using software like Gaussian or ORCA to predict regioselectivity and stereochemical outcomes .
- Validating predictions with experimental kinetic isotope effects (KIEs) or substituent-tuning studies .
Q. What are the challenges in studying the metabolic stability of this compound in cellular models, and how can they be mitigated?
- Methodological Answer : Instability in biological matrices requires:
- Stabilizing the compound in buffered solutions (pH 6.5–7.0) at 4°C to prevent hydrolysis .
- Using LC-MS/MS with deuterated internal standards for quantification in cell lysates.
- Conducting time-course assays to measure degradation half-life and identify metabolites (e.g., hydrolyzed glyceraldehyde) .
Data Analysis and Experimental Design
Q. What statistical frameworks are recommended for analyzing dose-response relationships in studies involving this compound?
- Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) to fit dose-response curves.
- Use software like GraphPad Prism or R (drc package) to calculate EC and Hill coefficients.
- Validate assumptions with residual plots and ANOVA for model comparison .
Q. How should researchers design factorial experiments to evaluate the synergistic effects of this compound with other glycolytic inhibitors?
- Methodological Answer : Apply a 2 factorial design to test interactions:
- Variables: Compound concentration, inhibitor type (e.g., iodoacetate), and incubation time.
- Measure outcomes (e.g., ATP depletion, lactate production) using fluorometric assays.
- Analyze interactions via ANOVA and response surface methodology (RSM) .
Contradiction Resolution and Peer Review
Q. What peer-review criteria ensure robust reporting of this compound research?
- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
